N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide
CAS No.: 2377030-74-3
Cat. No.: VC4787933
Molecular Formula: C20H21NO2
Molecular Weight: 307.393
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377030-74-3 |
|---|---|
| Molecular Formula | C20H21NO2 |
| Molecular Weight | 307.393 |
| IUPAC Name | N-[1-(4-ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide |
| Standard InChI | InChI=1S/C20H21NO2/c1-5-16-8-7-14(3)19(13-16)20(22)21-15(4)17-9-11-18(12-10-17)23-6-2/h1,7-13,15H,6H2,2-4H3,(H,21,22) |
| Standard InChI Key | ZFMNXLBTIIWMPR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=CC(=C2)C#C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 2377030-74-3 |
| Molecular Formula | C₂₀H₂₁NO₂ |
| Molecular Weight | 307.39 g/mol |
| IUPAC Name | N-(1-(4-ethoxyphenyl)ethyl)-5-ethynyl-2-methylbenzamide |
| InChI Key | ZFMNXLBTIIWMPR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=CC(=C2)C#C)C |
The compound features:
-
A benzamide backbone with a methyl group at position 2 and an ethynyl group at position 5.
-
An N-substituted 1-(4-ethoxyphenyl)ethyl group, introducing steric bulk and potential hydrophobic interactions .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized through a multi-step process, as inferred from analogous FAK inhibitors :
-
Preparation of 5-ethynyl-2-methylbenzamide:
-
Coupling with 1-(4-ethoxyphenyl)ethylamine:
Example Protocol (adapted from ):
-
React 5-ethynyl-2-methylbenzamide (1.0 equiv) with 1-(4-ethoxyphenyl)ethylamine (1.2 equiv) in dichloromethane.
-
Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) at 0°C, then stir at room temperature for 12–24 hours.
-
Purify via column chromatography (hexane:ethyl acetate = 3:1) to yield the target compound (∼65% yield).
Analytical Validation
Physicochemical Properties
Predicted properties using computational tools (SwissADME, PubChem):
| Property | Value |
|---|---|
| LogP (octanol-water) | 3.8 ± 0.5 |
| Water Solubility | 0.02 mg/mL (25°C) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 46.7 Ų |
Key Observations:
-
Moderate lipophilicity (LogP ~3.8) suggests membrane permeability.
-
Low aqueous solubility necessitates formulation enhancements (e.g., nanocarriers) for bioavailability .
Pharmacological Activity
Mechanism of Action
Structural analogs (e.g., FAK inhibitors) indicate potential kinase inhibition:
-
FAK Inhibition: Disrupts focal adhesion signaling, reducing cancer cell migration and survival .
-
VEGFR3 Interaction: May inhibit angiogenesis by blocking VEGF-mediated pathways .
In Vitro Studies
-
Antiproliferative Activity: Analogous compounds show IC₅₀ values of 1–10 µM against EGFR-mutant NSCLC cells .
-
Selectivity: Preferential inhibition of NEK4 (IC₅₀ ~1 µM) over other kinases (e.g., EGFR, HER2) .
Applications in Drug Development
Oncology
-
Targeted Therapy: Potential FAK/VEGFR3 dual inhibitor for metastatic cancers .
-
Combination Regimens: Synergy with checkpoint inhibitors or chemotherapeutics hypothesized.
Chemical Probes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume